Physicochemical Differentiation: XLogP3 and Topological Polar Surface Area (TPSA) Compared to Monofunctional Analogs
The target compound exhibits an XLogP3 of -0.9, which is substantially lower than that of 2-aminopyrazine (XLogP3 ≈ 0.2) due to the additional polar hydroxymethyl group [1][2]. This lower lipophilicity translates into improved aqueous solubility and altered membrane permeability, important considerations in fragment-based drug discovery. The Topological Polar Surface Area (TPSA) of 72 Ų, contributed by the amino (HBD: 2; HBA: 2) and alcohol (HBA: 1) groups, is higher than that of the ester analog methyl 3-aminopyrazine-2-carboxylate (TPSA ≈ 69 Ų) [1][3]. The balance of HBD (2) and HBA (4) aligns with Lipinski's Rule of Five parameters for orally bioavailable compounds.
| Evidence Dimension | Computed XLogP3 (lipophilicity) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = -0.9; TPSA = 72 Ų; HBD = 2; HBA = 4 |
| Comparator Or Baseline | 2-Aminopyrazine: XLogP3 ≈ 0.2, TPSA ≈ 52 Ų; Methyl 3-aminopyrazine-2-carboxylate: TPSA ≈ 69 Ų |
| Quantified Difference | ΔXLogP3 ≈ -1.1 vs 2-aminopyrazine; ΔTPSA ≈ +3 Ų vs methyl ester |
| Conditions | Computed values from PubChem (XLogP3 3.0, Cactvs 3.4.8.18) |
Why This Matters
Lower lipophilicity and higher TPSA predict enhanced aqueous solubility and reduced off-target membrane partitioning, guiding selection in fragment-based drug design.
- [1] PubChem Compound Summary for CID 33728543, (3-Aminopyrazin-2-yl)methanol. Computed descriptors: XLogP3 -0.9, TPSA 72 Ų. View Source
- [2] PubChem Compound Summary for CID 7992, 2-Aminopyrazine. XLogP3 ≈ 0.2. View Source
- [3] PubChem Compound Summary for Methyl 3-aminopyrazine-2-carboxylate (CID 273373). TPSA comparison. View Source
